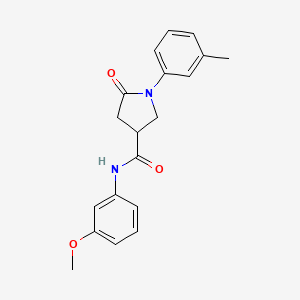

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

説明

The synthesis and study of complex organic molecules, such as "N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide," are critical in the development of new pharmaceuticals, materials, and understanding of chemical processes. These efforts often involve detailed analyses of synthesis routes, molecular structure, and various chemical and physical properties.

Synthesis Analysis

Research on related molecules often involves multiple-step synthetic processes, starting from commercially available substrates or well-known intermediates. Techniques include nucleophilic substitution reactions, ester hydrolysis, and the use of chiral auxiliaries for asymmetric synthesis (Zhou et al., 2021), (Ito, Katsuki*, & Yamaguchi, 1984).

Molecular Structure Analysis

The determination of molecular structure is often achieved through X-ray crystallography, providing detailed insights into the molecule's geometry, conformation, and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical properties, such as reactivity with various reagents, potential for forming derivatives, and participation in specific chemical reactions, are foundational for understanding the utility and applications of the compound. For instance, the molecule's functional groups can undergo transformations that are pivotal in synthetic chemistry and drug development.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical handling and application of the compound. These properties can influence the compound's suitability for various formulations or material applications (Shishkina et al., 2018).

科学的研究の応用

Kinase Inhibition for Cancer Therapy

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through structural modification, demonstrated improved enzyme potency and aqueous solubility. Such inhibitors have shown complete tumor stasis in certain cancer models following oral administration, highlighting their potential as antineoplastic agents (Schroeder et al., 2009).

Chiral Auxiliary in Organic Synthesis

The use of specific carboxamide derivatives as chiral auxiliaries in asymmetric synthesis has been documented. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been utilized for the asymmetric acylation of corresponding carboxamide enolates. This method provides an alternative to asymmetric aldol reactions, useful in synthesizing enantioselective compounds (Ito et al., 1984).

Structural and Conformational Studies

Investigations into the structure and conformation of solvated carboxamides, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been conducted. These studies aim to understand the molecular structure better and are crucial for designing drugs with desired biological properties. X-ray analysis and molecular orbital methods have provided insights into their crystal structure and molecular conformation (Banerjee et al., 2002).

Antineoplastic and Diuretic Properties

Some carboxamide derivatives exhibit strong diuretic properties and potential as antineoplastic agents. For example, specific pyrroloquinoline derivatives possess strong diuretic properties, making them candidates for new hypertension remedies (Shishkina et al., 2018).

Cytotoxicity and Potential Anticancer Applications

The synthesis and characterization of certain carboxamide derivatives have been explored for their cytotoxic activity against cancer cells. These studies are fundamental in the search for new anticancer compounds (Hassan et al., 2014).

特性

IUPAC Name |

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-7-16(9-13)21-12-14(10-18(21)22)19(23)20-15-6-4-8-17(11-15)24-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFFZMMWCWRRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)

![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)

![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)